Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a chemical compound with the CAS Number: 178946-66-2 . It has a molecular weight of 278.15 and its molecular formula is C10H16BrNO3 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The boiling point and other physical and chemical properties are not specified in the search results.Scientific Research Applications
Anionic Cascade Recyclization
Research by Ivanov (2020) explored the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, leading to rapid cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This demonstrates the compound's utility in complex organic transformations and synthesizing novel heterocyclic compounds (Ivanov, 2020).
Unnatural Amino Acid Derivatives
Patil and Luzzio (2017) described the synthesis of Triazolylalanine analogues using a novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative. This research is significant for the development of unnatural amino acids, which have applications in drug design and biochemistry (Patil & Luzzio, 2017).
Structure Analysis in Organic Synthesis
Gol'dfarb and Konstantinov's study (1958) on acetylation and formylation products of certain thiophenes, including derivatives of tert-butyl, provides insights into the structural aspects of organic compounds and their reactions. This type of research is foundational for understanding chemical reactivity and designing new molecules (Gol'dfarb & Konstantinov, 1958).
Furo[3,2-c]oxepin-4-one Derivatives Synthesis
Kobayashi et al. (2004) conducted research on the synthesis of Furo[3,2-c]oxepin-4-one derivatives using tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates. This research contributes to the field of organic synthesis, particularly in creating complex cyclic structures (Kobayashi et al., 2004).
Supramolecular Arrangement Study
Research by Samipillai et al. (2016) on the supramolecular arrangement of substituted oxopyrrolidine analogues, which includes derivatives of tert-butyl, sheds light on how weak intermolecular interactions influence the structural arrangement of molecules. This knowledge is crucial for understanding molecular assembly and designing materials and drugs (Samipillai et al., 2016).
Synthesis of Spirocyclic Indoline Lactone
Hodges et al. (2004) reported on the synthesis of spirocyclic indoline lactone, utilizing tert-butyl [2-(benzylideneamino)phenyl]acetate. This work contributes to the field of heterocyclic chemistry, vital for pharmaceutical development (Hodges et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of model n-substituted oligoglycines (peptoids) containing an n-linked lactoside side-chain .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways involving Tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate are not well-characterized. Future studies could investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate potential targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDMIFCTNAVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178946-66-2 |
Source
|
Record name | tert-butyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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